Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H15ClF3NO3 and its molecular weight is 325.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Poly(ether imide ester)s Synthesis
Researchers have synthesized novel thermally stable poly(ether imide ester)s from pyridine-based ether diamine and trimellitic anhydride, highlighting the monomer and polymers' physical and thermal properties. This work underscores the potential of such compounds in developing high-performance materials with desirable thermal stability (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Expedient Phosphine-Catalyzed Annulation
Another study demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, showcasing the synthetic versatility and potential of utilizing phosphine catalysis in creating complex nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).
Corrosion Inhibition by Schiff Bases
Research into Schiff bases derived from pyridine and related compounds has revealed their effectiveness as corrosion inhibitors on mild steel surfaces, demonstrating the practical applications of these chemicals in protecting industrial materials (Murmu et al., 2019).
Synthesis and Characterization of Copper(II) Chloride Adducts
The synthesis and crystal structure determination of copper(II) chloride adducts with trifluoromethyl-substituted ligands offer insights into the structural aspects of metal complexes, which could have implications in catalysis and material science (Bonacorso et al., 2003).
Atmospheric Chemistry of Chlorinated Aromatic Herbicides
A study on the atmospheric OH oxidation of chlorinated phenoxyacid herbicides, including those with trifluoromethyl groups, highlights the environmental fate and potential transformation products of these widely used chemicals (Murschell & Farmer, 2018).
properties
IUPAC Name |
methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3.ClH/c1-19-12(18)11-6-10(7-17-11)20-9-4-2-8(3-5-9)13(14,15)16;/h2-5,10-11,17H,6-7H2,1H3;1H/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMGFLNRYDKLQQ-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.